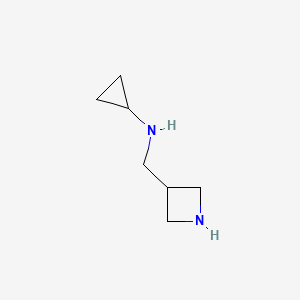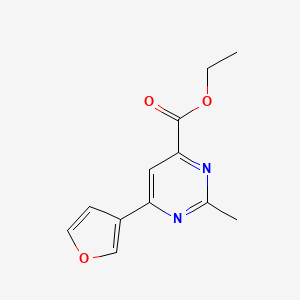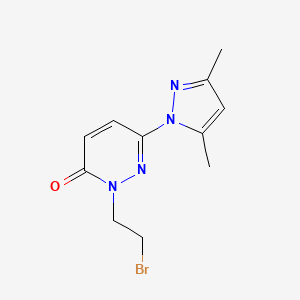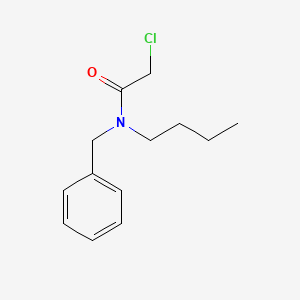
(1-Cyclopentylpiperidin-4-yl)méthanol
Vue d'ensemble
Description
(1-Cyclopentylpiperidin-4-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a cyclopentyl group attached to the nitrogen atom of the piperidine ring, with a methanol group attached to the fourth carbon of the ring.
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common synthetic route involves the reduction of a ketone precursor. For example, the reduction of 1-cyclopentylpiperidin-4-one using lithium aluminum hydride (LiAlH4) in anhydrous ether can yield (1-cyclopentylpiperidin-4-yl)methanol.
Hydrogenation: Another method involves the hydrogenation of the corresponding nitrile or imine derivatives under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, large-scale production of (1-cyclopentylpiperidin-4-yl)methanol may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to achieving cost-effective and environmentally friendly production.
Applications De Recherche Scientifique
(1-Cyclopentylpiperidin-4-yl)methanol: has several scientific research applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Analyse Des Réactions Chimiques
(1-Cyclopentylpiperidin-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be further reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The piperidine ring can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral medium.
Reduction: LiAlH4, in anhydrous ether.
Substitution: Alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Cyclopentylpiperidin-4-one, Cyclopentylpiperidin-4-carboxylic acid.
Reduction: Cyclopentylpiperidin-4-amine.
Substitution: Various alkylated derivatives.
Mécanisme D'action
The mechanism by which (1-Cyclopentylpiperidin-4-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific compound derivatives being studied.
Comparaison Avec Des Composés Similaires
(1-Cyclopentylpiperidin-4-yl)methanol: can be compared with other similar compounds, such as:
1-Methylpiperidin-4-yl)methanol: This compound differs by having a methyl group instead of a cyclopentyl group, which can affect its reactivity and biological activity.
Cyclopentylpiperidin-3-yl)methanol:
Uniqueness: The presence of the cyclopentyl group in (1-Cyclopentylpiperidin-4-yl)methanol provides unique structural and functional characteristics that distinguish it from other piperidine derivatives, potentially leading to novel applications in various fields.
Propriétés
IUPAC Name |
(1-cyclopentylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZVVXVTFVPCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491511.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)


![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)


![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)





